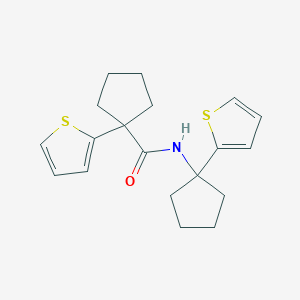
1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide is a complex organic compound featuring a cyclopentanecarboxamide core with thiophene rings attached to both the cyclopentyl and cyclopentanecarboxamide moieties. Thiophene, a sulfur-containing heterocycle, is known for its aromatic properties and is widely used in organic electronics and pharmaceuticals due to its stability and electronic characteristics.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide typically involves multi-step organic reactions. One common approach is the coupling of thiophene derivatives with cyclopentanecarboxamide precursors under controlled conditions. The reaction often employs palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling, to form the thiophene-cyclopentyl bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated synthesis platforms can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-(Thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding thiol derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene compounds.
Aplicaciones Científicas De Investigación
1-(Thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-(thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide involves its interaction with specific molecular targets and pathways. The compound’s thiophene rings can engage in π-π interactions with aromatic residues in proteins, influencing their function. Additionally, the compound may modulate signaling pathways by binding to receptors or enzymes, thereby altering cellular processes .
Comparación Con Compuestos Similares
Similar Compounds
1-(Thiophen-2-yl)isoquinoline: Known for its use in organic electronics and as a ligand in coordination chemistry.
2,5-Di(thiophen-2-yl)terephthalaldehyde: Utilized in the synthesis of conjugated microporous polymers with applications in gas storage and sensing.
Dithieno[3,2-b2′,3′-d]thiophene: An emerging building block in organic electronics due to its high charge mobility and extended π-conjugation.
Uniqueness
1-(Thiophen-2-yl)-N-(1-(thiophen-2-yl)cyclopentyl)cyclopentanecarboxamide is unique due to its dual thiophene substitution on a cyclopentanecarboxamide core, which imparts distinct electronic and structural properties. This configuration enhances its potential in various applications, particularly in the fields of organic electronics and medicinal chemistry.
Propiedades
IUPAC Name |
1-thiophen-2-yl-N-(1-thiophen-2-ylcyclopentyl)cyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NOS2/c21-17(18(9-1-2-10-18)15-7-5-13-22-15)20-19(11-3-4-12-19)16-8-6-14-23-16/h5-8,13-14H,1-4,9-12H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HALZSOMECRMUHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3(CCCC3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
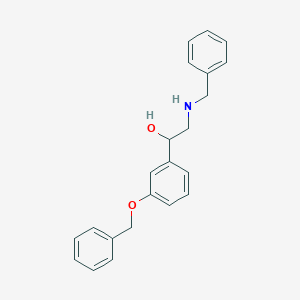


![N-(2,3-dimethoxyphenyl)-3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidine-1-carboxamide](/img/structure/B2479099.png)
![N-[(3-Chloro-5-fluorophenyl)methyl]-N-[1-(oxan-4-yl)ethyl]prop-2-enamide](/img/structure/B2479101.png)
![4-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]-1,3,5-trimethyl-1H-pyrazole](/img/structure/B2479103.png)
![N-[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2479108.png)
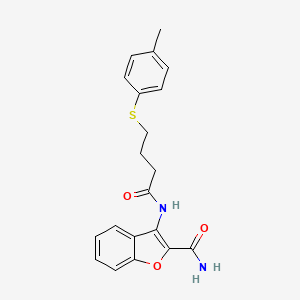

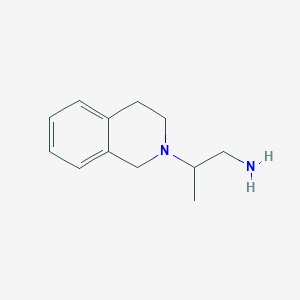
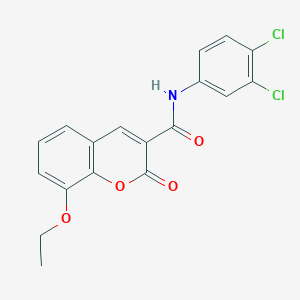
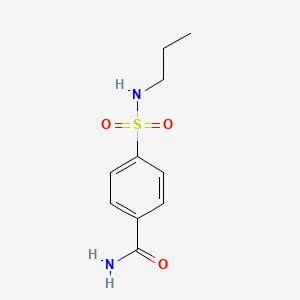
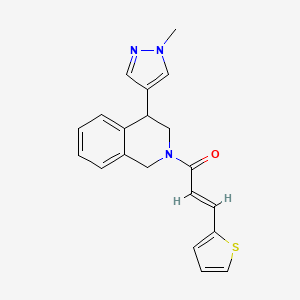
![(2Z)-N-[(2-chlorophenyl)methyl]-2-cyano-3-(dimethylamino)prop-2-enamide](/img/structure/B2479119.png)
